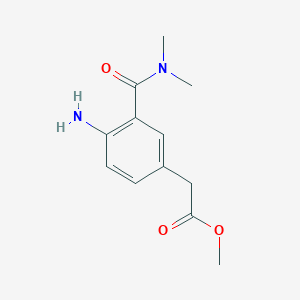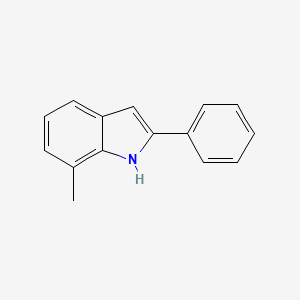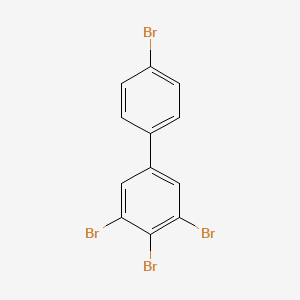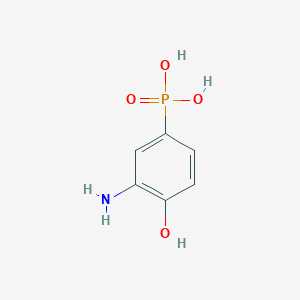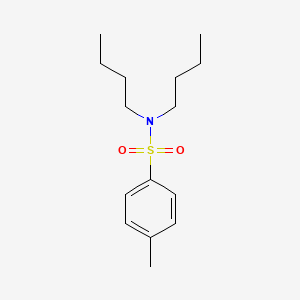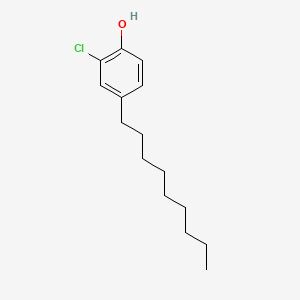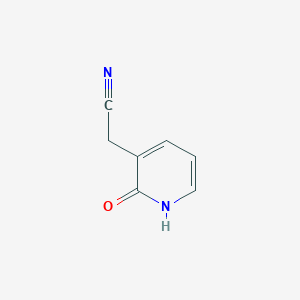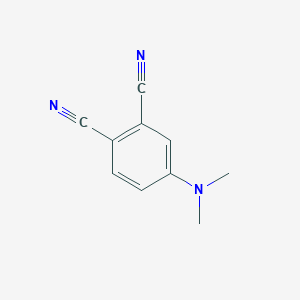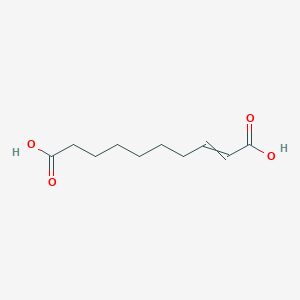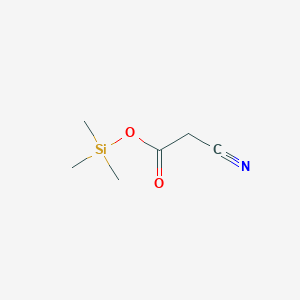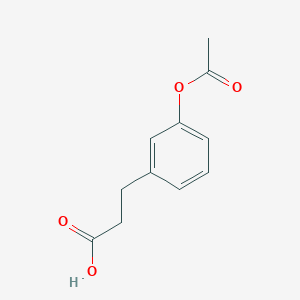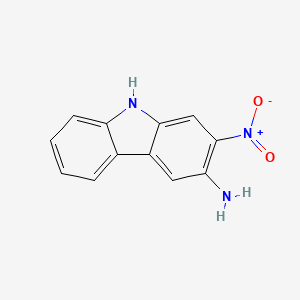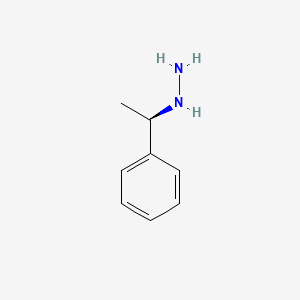
Hydrazine, ((1R)-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine is an inorganic compound with the chemical formula N2H4 . It is a simple pnictogen hydride, and is a colorless flammable liquid with an ammonia-like odor . Hydrazine is highly toxic unless handled in solution . The compound “Hydrazine, ((1R)-1-phenylethyl)-” would be a derivative of hydrazine where one of the hydrogen atoms is replaced by a (1R)-1-phenylethyl group .
Synthesis Analysis
The synthesis of hydrazine derivatives often involves the reaction of hydrazine with a carbonyl compound to form a hydrazone . This is a variation of the imine forming reaction . In a recent study, hydrazine was synthesized through the direct electrochemical oxidation of ammonia . In another study, hydrazine hydrate played multiple roles, such as a dissolving agent, reductant, and structure-directing agent, in the hydrothermal synthesis of NiTe and NiTe2 nanorods .Molecular Structure Analysis
The molecular structure of hydrazine is characterized by a single bond between the two nitrogen atoms, with each nitrogen atom also bonded to two hydrogen atoms . The structure of “Hydrazine, ((1R)-1-phenylethyl)-” would be similar, but with one of the hydrogen atoms replaced by a (1R)-1-phenylethyl group .Chemical Reactions Analysis
Hydrazine can undergo a number of chemical reactions. One notable reaction is the Wolff-Kishner reduction, where hydrazine reacts with a carbonyl compound to form a hydrazone, which can then be converted to an alkane .Physical And Chemical Properties Analysis
Hydrazine is a colorless, fuming, oily liquid . It has an ammonia-like odor and is miscible with water . The physical and chemical properties of “Hydrazine, ((1R)-1-phenylethyl)-” would be expected to be similar, but could vary depending on the specific properties of the (1R)-1-phenylethyl group.Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research into the reaction kinetics of hydrazine-based self-ignition propellants . Additionally, there is interest in developing safer and more efficient rocket propulsion systems . The use of computational chemistry theory to analyze hydrazine-based fuels’ combustion and decomposition properties is also being explored .
properties
CAS RN |
60325-13-5 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
[(1R)-1-phenylethyl]hydrazine |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m1/s1 |
InChI Key |
HHRZAEJMHSGZNP-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NN |
SMILES |
CC(C1=CC=CC=C1)NN |
Canonical SMILES |
CC(C1=CC=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



